Topoisomerase II inhibitor 19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

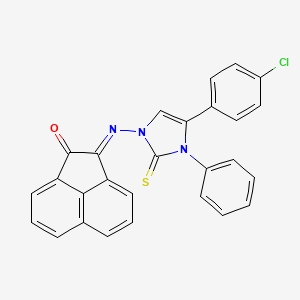

2D Structure

3D Structure

Properties

Molecular Formula |

C27H16ClN3OS |

|---|---|

Molecular Weight |

466.0 g/mol |

IUPAC Name |

(2E)-2-[4-(4-chlorophenyl)-3-phenyl-2-sulfanylideneimidazol-1-yl]iminoacenaphthylen-1-one |

InChI |

InChI=1S/C27H16ClN3OS/c28-19-14-12-17(13-15-19)23-16-30(27(33)31(23)20-8-2-1-3-9-20)29-25-21-10-4-6-18-7-5-11-22(24(18)21)26(25)32/h1-16H/b29-25+ |

InChI Key |

CUEQLLQQRPISFS-XLVZBRSZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=CN(C2=S)/N=C/3\C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=C(C=C6)Cl |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CN(C2=S)N=C3C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=C(C=C6)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Topoisomerase II Inhibitor 19b: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of the quinoxaline derivative Topoisomerase II inhibitor 9, also referred to as compound 19b. This molecule has demonstrated significant potential as an anticancer agent through its dual activity as a DNA intercalator and a topoisomerase II poison. This document will detail its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function, presenting quantitative data in a clear, comparative format and visualizing complex pathways and workflows.

Core Mechanism of Action: A Dual Threat to Cancer Cells

Compound 19b exerts its cytotoxic effects through a two-pronged attack on cancer cells. Firstly, it acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. This interaction distorts the DNA structure, interfering with essential cellular processes such as replication and transcription. Secondly, and more critically, it functions as a topoisomerase II (Topo II) poison.

Topoisomerase II is a vital enzyme that resolves DNA topological problems, such as supercoiling and tangling, which arise during replication and transcription. It does so by creating transient double-strand breaks in the DNA, passing another DNA segment through the break, and then religating the broken strands. Compound 19b stabilizes the "cleavable complex," a transient intermediate where Topo II is covalently bound to the 5' ends of the broken DNA. By preventing the religation of these breaks, compound 19b effectively converts the essential Topoisomerase II enzyme into a potent cellular toxin that generates permanent, lethal DNA double-strand breaks.[1]

The accumulation of these DNA double-strand breaks triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).

Quantitative Analysis of Biological Activity

The biological efficacy of compound 19b has been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of its potency.

| Cell Line | IC50 (μM) for Cytotoxicity |

| Hep G-2 (Liver Cancer) | 0.50 ± 0.1 |

| Hep-2 (Laryngeal Cancer) | 0.75 ± 0.1 |

| Caco-2 (Colon Cancer) | 2.91 ± 0.1 |

| Doxorubicin (Control) | 0.65 - 0.81 |

Table 1: Cytotoxic Activity of Compound 19b against various cancer cell lines. [1] The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Assay | IC50 (μM) |

| Topoisomerase II Inhibition | 0.97 ± 0.1 |

| DNA Intercalation | 43.51 ± 2.0 |

Table 2: Inhibitory and Binding Concentrations of Compound 19b. [1] These values indicate the concentration required to achieve 50% inhibition of Topoisomerase II activity and 50% binding to DNA, respectively.

Signaling Pathways and Cellular Fate

The induction of DNA damage by compound 19b activates cellular signaling pathways that determine the cell's fate. The primary response is the activation of DNA damage response (DDR) pathways, which attempt to repair the lesions. However, the overwhelming and irreparable nature of the double-strand breaks induced by this Topo II poison typically surpasses the cell's repair capacity.

This leads to the activation of cell cycle checkpoints, primarily at the G2/M phase, to prevent the cell from entering mitosis with damaged DNA.[1] Prolonged cell cycle arrest and persistent DNA damage signaling ultimately converge on the intrinsic apoptotic pathway. Compound 19b has been shown to downregulate the anti-apoptotic protein Bcl-2, further tipping the balance towards apoptosis.[1] The activation of caspases, the executioners of apoptosis, leads to the systematic dismantling of the cell.

Caption: Signaling cascade initiated by Compound 19b leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of Topoisomerase II inhibitor 19b.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay assesses the ability of a compound to inhibit the catalytic activity of Topoisomerase II, which is its ability to relax supercoiled plasmid DNA.

Materials:

-

Human Topoisomerase IIα enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

Compound 19b (dissolved in DMSO)

-

Etoposide (positive control)

-

Loading Dye (e.g., 0.25% bromophenol blue, 50% glycerol)

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should have a final volume of 20 µL.

-

To each tube, add the assay buffer, 0.5 µg of supercoiled plasmid DNA, and the desired concentration of Compound 19b or the control compound. Include a no-drug control and a no-enzyme control.

-

Initiate the reaction by adding 1 unit of human Topoisomerase IIα to each tube (except the no-enzyme control).

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of loading dye containing 1% SDS and 25 mM EDTA.

-

Load the samples onto a 1% agarose gel prepared in TAE buffer and containing a DNA stain.

-

Perform electrophoresis at a constant voltage (e.g., 80V) until the dye front has migrated approximately two-thirds of the gel length.

-

Visualize the DNA bands under UV light. The supercoiled (unrelaxed) and relaxed forms of the plasmid will migrate differently. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-drug control.

-

Quantify the band intensities to determine the IC50 value.

Caption: Workflow for the Topoisomerase II DNA relaxation assay.

DNA Intercalation Assay (Ethidium Bromide Displacement Assay)

This spectrophotometric assay measures the ability of a compound to intercalate into DNA by monitoring the displacement of a fluorescent DNA intercalator, such as ethidium bromide.

Materials:

-

Calf Thymus DNA (ctDNA)

-

Ethidium Bromide (EtBr)

-

Tris-HCl buffer (pH 7.4)

-

Compound 19b

-

Fluorometer

Procedure:

-

Prepare a solution of ctDNA and EtBr in Tris-HCl buffer and allow it to equilibrate. The final concentration of EtBr should be such that it gives a strong fluorescent signal when bound to DNA.

-

Measure the initial fluorescence of the DNA-EtBr complex at the appropriate excitation and emission wavelengths (e.g., 520 nm excitation, 600 nm emission for EtBr).

-

Add increasing concentrations of Compound 19b to the cuvette containing the DNA-EtBr complex.

-

After each addition, mix and allow the solution to equilibrate for a few minutes before measuring the fluorescence.

-

A decrease in fluorescence intensity indicates that the compound is displacing EtBr from the DNA, thus demonstrating its intercalating ability.

-

Plot the fluorescence quenching against the compound concentration to determine the IC50 for DNA binding.

Cell Viability Assay (MTT Assay)

This colorimetric assay determines the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HepG2, Hep-2, Caco-2)

-

Complete cell culture medium

-

Compound 19b

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Compound 19b for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis

This flow cytometry-based assay determines the effect of a compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

HepG2 cells

-

Compound 19b

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Flow cytometer

Procedure:

-

Treat HepG2 cells with Compound 19b at its IC50 concentration for 24 hours.

-

Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates cell cycle arrest at this checkpoint.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

HepG2 cells

-

Compound 19b

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat HepG2 cells with Compound 19b at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

This comprehensive guide provides a detailed understanding of the mechanism of action of Topoisomerase II inhibitor 19b, supported by quantitative data and detailed experimental protocols. This information is crucial for researchers and drug development professionals working on novel anticancer therapeutics targeting DNA and topoisomerase II.

References

A Comprehensive Analysis of a Novel Anticancer Agent

This in-depth technical guide serves as a vital resource for researchers, scientists, and drug development professionals investigating the novel compound, Topoisomerase II inhibitor 19. As a promising agent in the landscape of cancer therapeutics, this document provides a comprehensive overview of its mechanism of action, potential applications, and the methodologies required for its evaluation. Given that Topoisomerase II is a well-established and critical target in oncology, this guide offers a foundational understanding of how to characterize and advance the study of new inhibitors within this class.

SEO-Driven, Long-Tail Keywords for Scientific Researchers

To facilitate information discovery and academic discourse, the following long-tail keywords are crucial for researchers delving into the study of this compound and related compounds:

-

Mechanism of Action & Specificity:

-

Topoisomerase II alpha selective catalytic inhibitor mechanism

-

Topoisomerase II beta isoform inhibition and cardiotoxicity

-

DNA cleavage complex stabilization by Topoisomerase II poisons

-

ATP-competitive vs. non-competitive Topoisomerase II inhibition

-

Resistance mechanisms to Topoisomerase II inhibitors in cancer cells

-

Synergistic effects of Topoisomerase II inhibitors with PARP inhibitors

-

Topoisomerase II inhibitor-induced DNA damage response pathways

-

Cell cycle arrest at G2/M phase by Topoisomerase II inhibitors

-

Role of Topoisomerase II in chromosome segregation and condensation

-

-

Therapeutic Applications & Preclinical Models:

-

This compound efficacy in patient-derived xenograft models

-

Investigating Topoisomerase II inhibitors in drug-resistant solid tumors

-

Preclinical evaluation of Topoisomerase II inhibitors in hematological malignancies

-

In vivo biodistribution and pharmacokinetic analysis of novel Topoisomerase II inhibitors

-

Combination therapy of this compound with immunotherapy

-

Targeting metastatic progression with Topoisomerase II inhibitors

-

Development of orally bioavailable Topoisomerase II inhibitors

-

Topoisomerase II inhibitors for pediatric neuroblastoma treatment

-

-

Experimental Assays & Methodologies:

-

High-throughput screening for novel Topoisomerase II catalytic inhibitors

-

In vitro DNA decatenation assay using kDNA

-

Quantification of Topoisomerase II-mediated DNA cleavage in cells

-

Comet assay for measuring DNA double-strand breaks induced by Topoisomerase II inhibitors

-

Flow cytometry analysis of cell cycle progression after Topoisomerase II inhibitor treatment

-

Immunofluorescence staining for γH2AX as a marker of DNA damage

-

CRISPR-Cas9 screening for synthetic lethal partners of Topoisomerase II inhibition

-

Computational docking studies of small molecules with the Topoisomerase II ATPase domain

-

Quantitative Data Summary

The following tables provide a structured format for presenting key quantitative data for a novel Topoisomerase II inhibitor. Researchers should aim to populate these tables with experimentally derived data for "this compound." For comparative purposes, data for established Topoisomerase II inhibitors are often included.

Table 1: In Vitro Efficacy of this compound

| Cancer Cell Line | Histotype | IC50 (µM) | GI50 (µM) | TGI (µM) | LC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | ||||

| HCT116 | Colorectal Carcinoma | ||||

| A549 | Lung Carcinoma | ||||

| K562 | Chronic Myelogenous Leukemia | ||||

| U-87 MG | Glioblastoma |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition; TGI: Total growth inhibition; LC50: Half-maximal lethal concentration.

Table 2: Preclinical In Vivo Efficacy of this compound

| Xenograft Model | Treatment Schedule | Tumor Growth Inhibition (%) | Body Weight Change (%) | Overall Survival (Days) |

| HCT116 Subcutaneous | ||||

| A549 Orthotopic | ||||

| Patient-Derived Xenograft (PDX) - Colon |

Table 3: Pharmacokinetic Properties of this compound (Mouse Model)

| Parameter | Value |

| Bioavailability (%) | |

| Cmax (µg/mL) | |

| Tmax (h) | |

| Half-life (t1/2) (h) | |

| Clearance (mL/min/kg) | |

| Volume of Distribution (Vd) (L/kg) |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections outline the essential methodologies for characterizing a novel Topoisomerase II inhibitor.

In Vitro DNA Decatenation Assay

This assay assesses the catalytic activity of Topoisomerase II by measuring its ability to unlink catenated kinetoplast DNA (kDNA) into minicircles.

-

Materials: Purified human Topoisomerase IIα, kDNA, ATP, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM DTT), agarose gel, ethidium bromide, loading dye.

-

Procedure:

-

Prepare reaction mixtures containing assay buffer, ATP, and kDNA.

-

Add varying concentrations of this compound or a vehicle control.

-

Initiate the reaction by adding purified Topoisomerase IIα.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA and SDS).

-

Resolve the DNA products on an agarose gel.

-

Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

-

In-Cell DNA Cleavage Complex Assay (ICE Assay)

This method quantifies the amount of Topoisomerase II covalently bound to DNA within cells, a hallmark of Topoisomerase II poisons.

-

Materials: Cancer cell lines, this compound, lysis buffer, CsCl solution, proteinase K, DNA quantification method (e.g., PicoGreen).

-

Procedure:

-

Treat cells with varying concentrations of the inhibitor.

-

Lyse the cells under conditions that preserve the covalent complexes.

-

Perform cesium chloride (CsCl) gradient ultracentrifugation to separate protein-DNA complexes from free protein.

-

Quantify the amount of DNA in the fractions corresponding to the protein-DNA complexes. An increase in DNA in these fractions indicates the stabilization of the cleavage complex.

-

Cell Cycle Analysis by Flow Cytometry

This technique determines the effect of the inhibitor on cell cycle progression.

-

Materials: Cancer cell lines, this compound, ethanol for fixation, propidium iodide (PI) staining solution with RNase A.

-

Procedure:

-

Treat cells with the inhibitor for various time points.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells and resuspend in PI staining solution.

-

Analyze the DNA content of the cells using a flow cytometer. A G2/M phase arrest is characteristic of many Topoisomerase II inhibitors.[1]

-

Visualizing Molecular and Cellular Processes

Understanding the complex biological interactions of this compound is facilitated by clear visual representations.

Signaling Pathway of Topoisomerase II Inhibition-Induced Cell Cycle Arrest

The diagram below illustrates the general signaling cascade initiated by DNA damage resulting from Topoisomerase II inhibition, leading to a G2/M cell cycle checkpoint arrest.[2]

Caption: DNA damage response pathway leading to G2/M arrest upon Topoisomerase II inhibition.

Experimental Workflow for In Vivo Xenograft Studies

The following workflow outlines the key steps in evaluating the anti-tumor efficacy of this compound in a preclinical mouse model.

References

To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

This guide outlines a strategy for creating in-depth technical content, such as whitepapers, tailored to the specific needs of researchers, scientists, and drug development professionals. By categorizing keywords based on five core researcher intents, content can be structured to provide maximum value and engagement for this expert audience. The PI3K/AKT/mTOR signaling pathway, a critical nexus in cancer research, serves as a case study for this approach.

Understanding the Five Core Researcher Intents

To effectively engage a scientific audience, it is crucial to understand the underlying motivations behind their information-seeking behavior. We have categorized these motivations into five distinct intents:

-

Exploratory/Orientational Intent: This intent reflects the need for a foundational understanding of a topic. Researchers with this intent are often new to a specific field or are looking for a high-level summary of the current state of knowledge. They seek broad, contextual information to orient themselves.

-

Mechanistic/Investigative Intent: Here, the researcher's goal is to understand the intricate details of a biological process or experimental technique. They are looking for in-depth explanations of how components interact and the underlying principles governing a system.

-

Methodological/Procedural Intent: This intent is highly practical and action-oriented. The researcher is seeking specific, step-by-step instructions or protocols to conduct an experiment or apply a technique in their own work.

-

Data-Driven/Validational Intent: Researchers with this intent are searching for quantitative evidence to support or refute a hypothesis, compare their results, or inform their experimental design. They are focused on datasets, clinical trial outcomes, and other forms of empirical evidence.

-

Troubleshooting/Problem-Solving Intent: This intent arises when a researcher encounters a challenge or unexpected result in their work. They are looking for solutions, alternative approaches, and explanations for potential issues.

Keyword Categorization for the PI3K/AKT/mTOR Pathway

The following table provides examples of keywords that a researcher might use for each intent category when investigating the PI3K/AKT/mTOR pathway.

| Intent Category | Keyword Examples |

| Exploratory/Orientational | "PI3K/AKT/mTOR pathway overview", "Introduction to mTOR signaling in cancer", "Review of PI3K inhibitors", "Role of AKT in cell survival" |

| Mechanistic/Investigative | "PI3K activation mechanism", "mTORC1 vs mTORC2 function", "AKT substrate phosphorylation", "Feedback loops in PI3K signaling" |

| Methodological/Procedural | "Western blot protocol for p-AKT", "How to measure PI3K enzyme activity", "CRISPR knockout of mTOR guide", "Immunofluorescence staining for p-S6K" |

| Data-Driven/Validational | "IC50 values of PI3K inhibitors", "Everolimus clinical trial results breast cancer", "TCGA data PIK3CA mutations", "Quantitative phosphoproteomics of AKT signaling" |

| Troubleshooting/Problem-Solving | "PI3K inhibitor resistance mechanisms", "High background in p-AKT western blot", "Off-target effects of rapamycin analogs", "Alternative mTOR signaling pathways" |

Data Presentation: PI3K/AKT/mTOR Pathway Inhibitors

A key component of a technical guide is the clear presentation of quantitative data. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized inhibitors of the PI3K/AKT/mTOR pathway.

| Compound | Target(s) | IC50 (nM) | Disease Context (Example) |

| Pictilisib (GDC-0941) | Pan-PI3K | 3 | Solid Tumors |

| Idelalisib (Zydelig®) | PI3Kδ | 2.5 | Chronic Lymphocytic Leukemia |

| Alpelisib (Piqray®) | PI3Kα | 5 | Breast Cancer (PIK3CA-mutated) |

| MK-2206 | Allosteric AKT1/2/3 | 5-12 | Solid Tumors |

| Everolimus (Afinitor®) | mTORC1 | 1.6-2.6 | Renal Cell Carcinoma, Breast Cancer |

| Rapamycin (Sirolimus) | mTORC1 | ~0.1 | Immunosuppression, Lymphangioleiomyomatosis |

Note: IC50 values can vary depending on the specific assay conditions and cell type used.

Experimental Protocols: Western Blotting for Phosphorylated AKT (p-AKT)

Providing detailed methodologies is essential for content targeting a research audience. Below is a representative protocol for detecting the phosphorylation of AKT at Serine 473, a key marker of pathway activation.

Objective: To determine the activation state of the PI3K/AKT/mTOR pathway by measuring the levels of phosphorylated AKT (Ser473) in cell lysates via Western Blotting.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT

-

Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Treat cells with the compound of interest for the desired time. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of protein bands is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AKT (Ser473) (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-AKT antibody and re-probed with an antibody against total AKT.

Mandatory Visualizations

Diagrams are powerful tools for conveying complex information. The following visualizations were created using Graphviz (DOT language) to illustrate key aspects of the PI3K/AKT/mTOR pathway and a typical experimental workflow.

Caption: Simplified PI3K/AKT/mTOR signaling cascade.

Caption: Key steps in a Western Blot experimental workflow.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Regulator of Cell Growth and Metabolism

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine protein kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[][2] It integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, energy levels, and oxygen, to orchestrate cellular responses.[3][4] The discovery of mTOR was spurred by the identification of its target, the immunosuppressive drug rapamycin, in the early 1990s.[] Subsequent research has revealed that mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5] Dysregulation of the mTOR signaling pathway is implicated in a multitude of human diseases, including cancer, obesity, type 2 diabetes, and neurodegenerative disorders, making it a critical target for therapeutic intervention.[2][4]

The mTOR Signaling Network: A Two-Branched Pathway

The mTOR signaling network is primarily divided into the mTORC1 and mTORC2 pathways, each with distinct upstream regulators and downstream effectors.

mTORC1: The Nutrient-Sensing Arm

mTORC1 is a master regulator of cell growth and proliferation, primarily by controlling anabolic processes such as protein, lipid, and nucleotide synthesis.[3][4] Its activity is stimulated by growth factors, amino acids, and high cellular energy levels.

Key components of the mTORC1 signaling cascade include:

-

Upstream Regulators:

-

PI3K/Akt Pathway: Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate the phosphoinositide 3-kinase (PI3K)/Akt pathway. Akt phosphorylates and inhibits the Tuberous Sclerosis Complex (TSC), a key negative regulator of mTORC1.[3]

-

TSC Complex (TSC1/TSC2): This complex acts as a GTPase-activating protein (GAP) for the small GTPase Rheb.[6] When active, the TSC complex converts Rheb to its inactive GDP-bound state, thus inhibiting mTORC1.

-

Rheb: A Ras-related GTPase that, in its GTP-bound state, directly binds to and activates mTORC1.[6]

-

Rag GTPases: These proteins are crucial for sensing amino acid availability and recruiting mTORC1 to the lysosomal surface, a key step for its activation.[3]

-

-

Downstream Effectors:

-

S6 Kinase 1 (S6K1): Phosphorylation of S6K1 by mTORC1 leads to increased protein synthesis by promoting the translation of ribosomal proteins and other components of the translational machinery.[2]

-

4E-Binding Protein 1 (4E-BP1): mTORC1 phosphorylates 4E-BP1, causing its dissociation from the eukaryotic translation initiation factor 4E (eIF4E). This allows eIF4E to participate in the initiation of cap-dependent translation.[2]

-

mTORC2: The Regulator of Cell Survival and Cytoskeleton

mTORC2 is primarily involved in regulating cell survival, proliferation, and cytoskeletal organization.[][5] It is activated by growth factors through a less well-understood mechanism that is independent of the TSC complex.

Key components of the mTORC2 signaling cascade include:

-

Upstream Regulators: The precise mechanisms of mTORC2 activation are still under investigation, but it is known to be regulated by growth factor signaling.[7]

-

Downstream Effectors:

-

Akt: mTORC2 phosphorylates Akt at serine 473, leading to its full activation. Activated Akt then promotes cell survival by inhibiting pro-apoptotic factors.

-

Protein Kinase C α (PKCα): mTORC2 phosphorylates PKCα, which is involved in the regulation of the actin cytoskeleton.

-

Serum and Glucocorticoid-regulated Kinase 1 (SGK1): mTORC2-mediated phosphorylation of SGK1 plays a role in ion transport and cell survival.

-

Data Presentation: Quantitative Analysis of mTOR Inhibition

The development of small molecule inhibitors targeting the mTOR pathway has been a major focus of drug discovery efforts. The following tables summarize the half-maximal inhibitory concentrations (IC50) of various mTOR inhibitors against different cancer cell lines, providing a quantitative measure of their potency.

| Inhibitor | Target(s) | Cell Line | IC50 (nM) |

| Rapamycin | mTORC1 (allosteric) | MCF-7 (Breast Cancer) | Varies (cell line dependent) |

| Everolimus | mTORC1 (allosteric) | MCF-7 (Breast Cancer) | Varies (cell line dependent) |

| Torin 1 | mTOR (ATP-competitive) | Various | 2 - 10 |

| AZD8055 | mTOR (ATP-competitive) | Various | 20 - 50 |

| OSI-027 | mTOR (ATP-competitive) | Various | 400 - 4500 |

| PKI-587 | PI3K/mTOR (dual) | MDA-361 (Breast Cancer) | 3 |

| NVP-BEZ235 | PI3K/mTOR (dual) | Various | 20.7 (for mTOR) |

Table 1: IC50 values of selected mTOR inhibitors in various cancer cell lines.[][2]

Experimental Protocols

In Vitro mTORC1 Kinase Assay

This protocol details the steps for measuring the kinase activity of immunoprecipitated mTORC1.

Materials:

-

mTOR lysis buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, and protease inhibitors) with 0.3% CHAPS

-

Anti-Raptor antibody

-

Protein A/G agarose beads

-

mTOR kinase assay buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)

-

Recombinant, inactive 4E-BP1 (substrate)

-

ATP

-

SDS-PAGE sample buffer

Procedure:

-

Cell Lysis: Lyse cells in mTOR lysis buffer with 0.3% CHAPS.

-

Immunoprecipitation: Incubate cell lysates with anti-Raptor antibody overnight at 4°C. Add Protein A/G agarose beads and incubate for another 2 hours.

-

Washing: Wash the immunoprecipitates three times with lysis buffer and once with mTOR kinase assay buffer.

-

Kinase Reaction: Resuspend the beads in mTOR kinase assay buffer containing recombinant 4E-BP1 and ATP. Incubate at 30°C for 30 minutes.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis: Analyze the phosphorylation of 4E-BP1 by Western blotting using a phospho-specific antibody.

Western Blot Analysis of Phosphorylated S6K1

This protocol describes the detection of phosphorylated S6K1, a downstream target of mTORC1, as a readout of mTORC1 activity.

Materials:

-

RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease/phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-phospho-S6K1 (Thr389) and anti-total S6K1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with anti-phospho-S6K1 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an anti-total S6K1 antibody to normalize for protein loading.

siRNA-mediated Knockdown of Raptor

This protocol outlines the procedure for reducing the expression of Raptor, a key component of mTORC1, using small interfering RNA (siRNA).

Materials:

-

Raptor-specific siRNA and non-targeting control siRNA

-

Lipofectamine RNAiMAX transfection reagent

-

Opti-MEM reduced-serum medium

-

Cell culture medium

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate to be 50-60% confluent at the time of transfection.

-

siRNA-Lipofectamine Complex Formation:

-

Dilute siRNA in Opti-MEM.

-

Dilute Lipofectamine RNAiMAX in Opti-MEM.

-

Combine the diluted siRNA and Lipofectamine and incubate for 5 minutes at room temperature.

-

-

Transfection: Add the siRNA-Lipofectamine complexes to the cells.

-

Incubation: Incubate the cells for 48-72 hours.

-

Analysis: Harvest the cells and analyze the knockdown efficiency by Western blotting for Raptor protein levels. Assess the effect of Raptor knockdown on downstream mTORC1 signaling by measuring the phosphorylation of S6K1 or 4E-BP1.[8][9][10]

Mandatory Visualization

Caption: Overview of the mTOR signaling pathway.

Caption: Western blot experimental workflow.

Caption: siRNA-mediated knockdown workflow.

References

- 2. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 4. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

- 5. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isolation of the mTOR complexes by affinity purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound first discovered as a product of the bacterium Streptomyces hygroscopicus from a soil sample of Easter Island (Rapa Nui).[1] Initially investigated for its antifungal properties, its potent immunosuppressive and antiproliferative activities have since become the focus of extensive research and clinical application.[2][3] Rapamycin is a highly specific and potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine protein kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[4][5] Dysregulation of the mTOR signaling pathway is implicated in numerous diseases, including cancer, making Rapamycin and its analogs (rapalogs) promising therapeutic agents.[6] This technical guide provides an in-depth overview of the methodologies and applications of Rapamycin in a research setting, with a focus on experimental protocols, quantitative data presentation, and visualization of its mechanism of action.

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its biological effects by inhibiting the mTOR signaling pathway.[7] mTOR forms two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), each with unique components and downstream targets.[8] Rapamycin's primary mechanism of action involves forming a complex with the intracellular protein FK506-binding protein 12 (FKBP12). This Rapamycin-FKBP12 complex then binds directly to and allosterically inhibits mTORC1, but not mTORC2.[9]

Inhibition of mTORC1 by Rapamycin leads to the dephosphorylation of its downstream effectors, including S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1).[10] This results in the suppression of protein synthesis and arrests the cell cycle in the G1 phase.[7] Furthermore, mTORC1 inhibition activates autophagy, a cellular process for degrading and recycling cellular components.[11]

Quantitative Data on Rapamycin's Efficacy

The antiproliferative activity of Rapamycin varies across different cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Breast Cancer | |||

| MCF-7 | Breast Adenocarcinoma | 0.02 (20 nM) | [12] |

| MDA-MB-231 | Breast Adenocarcinoma | 7.39 | [13] |

| Oral Cancer | |||

| Ca9-22 | Gingival Squamous Cell Carcinoma | ~15 | [11] |

| Glioblastoma | |||

| T98G | Glioblastoma | 0.002 (2 nM) | [9] |

| U87-MG | Glioblastoma | 1 | [9] |

| Lung Cancer | |||

| A549 | Lung Carcinoma | 0.033 (32.99 nM) | [12] |

| Cervical Cancer | |||

| Hela | Cervical Adenocarcinoma | - | [12] |

| Various Cancers | |||

| TGBC1TKB | Biliary Tract Cancer | 0.000159 | [14] |

| OCUB-M | Breast Cancer | 0.000162 | [14] |

| ETK-1 | Biliary Tract Cancer | 0.000244 | [14] |

| NOS-1 | Osteosarcoma | 0.000307 | [14] |

| NCI-H1355 | Lung Adenocarcinoma | 0.000347 | [14] |

Table 1: IC50 Values of Rapamycin in Various Cancer Cell Lines.

Beyond cell viability, Rapamycin's effects on other cellular processes have been quantified. For instance, in the oral cancer cell line Ca9-22, treatment with Rapamycin led to a dose-dependent increase in the percentage of cells undergoing autophagy and an increase in the production of reactive oxygen species (ROS).

| Treatment | Concentration (µM) | Autophagic Cells (%) | ROS Positive Cells (%) |

| Control | 0 | 0.9 | 17.6 |

| Rapamycin | 10 | 3.1 | 57.9 |

| Rapamycin | 20 | 82.2 | 66.1 |

Table 2: Effect of Rapamycin on Autophagy and ROS Production in Ca9-22 Cells after 24 hours. [11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following are protocols for key experiments used to assess the effects of Rapamycin.

Cell Viability and Cytotoxicity Assays

1. MTT Assay (Cell Viability)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Reagent Preparation:

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]

-

Treat the cells with various concentrations of Rapamycin and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).[6]

-

Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

-

Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

-

2. LDH Assay (Cytotoxicity)

This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

-

Procedure:

-

Seed and treat cells with Rapamycin as described for the MTT assay.[15]

-

Prepare control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

-

After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Carefully transfer a portion of the supernatant (e.g., 50-100 µL) to a new 96-well plate.[16]

-

Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.[15]

-

Incubate at room temperature for up to 30 minutes, protected from light.

-

Measure the absorbance at 490 nm.[5]

-

Cellular Process Assays

1. Reactive Oxygen Species (ROS) Detection

This protocol uses the cell-permeant reagent 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels by flow cytometry.

-

Procedure:

-

Culture and treat cells with Rapamycin for the desired time.[10]

-

Detach the cells using trypsin and wash with PBS.[10]

-

Resuspend the cells in a culture medium containing 10 µM DCFDA.[2]

-

Incubate for 30-60 minutes at 37°C in the dark.[10]

-

Analyze the fluorescence intensity of the cells using a flow cytometer with excitation at 488 nm and emission at approximately 529 nm.[17]

-

2. Autophagy Analysis (LC3 Staining)

This method detects the formation of autophagosomes by monitoring the localization of Microtubule-associated protein 1A/1B-light chain 3 (LC3).

-

Procedure:

-

Culture cells on coverslips in a multi-well plate.

-

Treat cells with Rapamycin or a vehicle control. A positive control, such as starvation (culturing in Earle's Balanced Salt Solution), can also be included.[1]

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a solution containing a detergent (e.g., 0.1% Triton X-100).

-

Block non-specific binding with a blocking buffer (e.g., PBS with 5% horse serum).[1]

-

Incubate with a primary antibody against LC3.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize and quantify the formation of LC3 puncta (autophagosomes) using a fluorescence microscope.[18]

-

Conclusion

Rapamycin remains a cornerstone compound in research areas ranging from oncology to aging. Its well-defined mechanism of action targeting the central mTOR pathway provides a powerful tool for dissecting cellular processes. This guide offers a foundational framework for the application of Rapamycin in a laboratory setting, emphasizing standardized protocols and quantitative analysis. For successful and reproducible research, it is imperative that investigators optimize these protocols for their specific cell systems and experimental conditions. The continued investigation into the multifaceted effects of Rapamycin will undoubtedly unveil further therapeutic potentials and deepen our understanding of fundamental cellular biology.

References

- 1. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synergistic antitumor activity of rapamycin and EF24 via increasing ROS for the treatment of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Cell cycle status dictates effectiveness of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

- 11. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Drug: Rapamycin - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 15. LDH cytotoxicity assay [protocols.io]

- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 17. abcam.com [abcam.com]

- 18. researchgate.net [researchgate.net]

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the validation and comparative analysis of two pivotal Tyrosine Kinase Inhibitors (TKIs), Imatinib and its second-generation successor, Dasatinib. Both compounds are instrumental in the treatment of Chronic Myeloid Leukemia (CML), targeting the aberrant BCR-ABL tyrosine kinase.[1] This document outlines their mechanisms of action, comparative efficacy, and the experimental protocols essential for their evaluation.

Comparative Mechanism of Action

Imatinib, the first-generation TKI, functions by binding to the ATP-binding site of the BCR-ABL kinase domain, but only when the kinase is in its inactive conformation.[2] This stabilizes the inactive state, preventing the phosphorylation of downstream substrates necessary for cell proliferation and survival.[3]

Dasatinib, a second-generation inhibitor, exhibits a different binding mechanism. It is capable of binding to both the active and inactive conformations of the ABL kinase domain.[4] This broader binding capability makes it effective against many of the BCR-ABL mutations that confer resistance to Imatinib.[4] Furthermore, Dasatinib is significantly more potent than Imatinib in vitro, with studies showing it to be over 300 times more potent in inhibiting the unmutated BCR-ABL kinase.[4][5] Dasatinib also inhibits other kinase families, including SRC family kinases, c-KIT, and PDGF-R, contributing to its efficacy but also to a different side-effect profile.[4][6]

Quantitative Data Presentation: Comparative Efficacy

Clinical trials have consistently demonstrated that Dasatinib leads to faster and deeper responses in patients with newly diagnosed chronic phase CML (CML-CP) compared to Imatinib.[7]

Table 1: Comparative Response Rates in Newly Diagnosed CML-CP Patients (12-Month Follow-up)

| Response Metric | Dasatinib (100 mg once daily) | Imatinib (400 mg once daily) | P-value | Source(s) |

| Confirmed Complete Cytogenetic Response (cCCyR) | 77% | 66% | P=0.007 | [7] |

| Major Molecular Response (MMR) | 46% | 28% | P<0.0001 | [7] |

| Progression to Advanced Phase CML | 1.9% | 3.5% | - | [7] |

Table 2: Comparative Response Rates in Imatinib-Resistant CML-CP Patients (2-Year Follow-up)

| Response Metric | Dasatinib (70 mg twice daily) | High-Dose Imatinib (800 mg daily) | P-value | Source(s) |

| Major Cytogenetic Response (MCyR) | 53% | 33% | P=0.017 | [8] |

| Complete Cytogenetic Response (CCyR) | 44% | 18% | P=0.0025 | [8] |

| Major Molecular Response (MMR) | 29% | 12% | P=0.028 | [8] |

Despite superior short-term response rates with Dasatinib, long-term follow-up (3 to 5 years) has shown that overall survival (OS) and progression-free survival (PFS) rates are similar between the two drugs for newly diagnosed patients.[9][10]

Experimental Protocols

Validation of TKIs like Imatinib and Dasatinib involves a series of biochemical and cell-based assays to determine their potency, selectivity, and efficacy.

This biochemical assay is fundamental for determining the inhibitory potency (typically as an IC50 value) of a compound against a target kinase.[11]

Principle: The assay measures the activity of the target kinase (e.g., BCR-ABL) by quantifying the amount of a substrate that has been phosphorylated. The reaction is run with and without the inhibitor at various concentrations. Luminescence-based assays, such as ADP-Glo™, are commonly used. They quantify kinase activity by measuring the amount of ADP produced, which is directly proportional to kinase activity.[12][13]

Protocol Outline (ADP-Glo™ Assay):

-

Reaction Setup: In a multi-well plate, combine the kinase (e.g., recombinant ABL kinase), the specific peptide substrate, ATP, and the test inhibitor (Dasatinib or Imatinib) at varying concentrations.

-

Incubation: Allow the kinase reaction to proceed for a set time at a controlled temperature (e.g., 30°C).

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining, unconsumed ATP.

-

ADP to ATP Conversion: Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP. This reagent also contains luciferase and luciferin.

-

Luminescence Reading: The newly synthesized ATP is used by the luciferase enzyme to generate a light signal, which is measured by a luminometer. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

This cell-based assay measures the effect of the inhibitor on the metabolic activity of cancer cells (e.g., K562, a CML cell line), which serves as an indicator of cell viability.[14]

Principle: The MTT assay is a colorimetric assay where the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan product.[14] The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

-

Cell Seeding: Seed CML cells (e.g., K562) into a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and allow them to adhere or stabilize overnight.[14]

-

Compound Treatment: Treat the cells with various concentrations of Imatinib or Dasatinib and incubate for a specified period (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/ml and incubate for 1-4 hours at 37°C.[14][16]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[15][17]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[14]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to an untreated control and determine the IC50 value.

Mandatory Visualizations

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dasatinib in the treatment of imatinib refractory chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dasatinib versus imatinib in newly diagnosed chronic-phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dasatinib or High-Dose Imatinib for Chronic-Phase Chronic Myeloid Leukemia Resistant to Imatinib at a Dose of 400 to 600 Milligrams Daily: Two-Year Follow-Up of a Randomized Phase 2 Study (START-R) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cancernetwork.com [cancernetwork.com]

- 10. ashpublications.org [ashpublications.org]

- 11. reactionbiology.com [reactionbiology.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. ulab360.com [ulab360.com]

- 14. Cell Counting & Health Analysis [sigmaaldrich.com]

- 15. MTT (Assay protocol [protocols.io]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

For researchers, scientists, and drug development professionals, long-tail keywords are crucial for finding specific and in-depth technical information. These detailed search queries often consist of three or more words and indicate a user with a clear and specific intent.[1][2] Targeting these keywords can lead to higher conversion rates and attract a more qualified audience.[3][4][5]

Below is a categorized table of long-tail keywords tailored for an in-depth technical guide or whitepaper on drug development.

| Category | Long-tail Keyword |

| Experimental Protocols & Methodologies | detailed protocol for CRISPR-Cas9 gene editing in primary cells |

| optimizing protein expression and purification for monoclonal antibodies | |

| step-by-step guide to flow cytometry analysis of immune cell populations | |

| high-throughput screening assays for small molecule drug discovery | |

| quantitative real-time PCR protocol for gene expression analysis | |

| protocol for establishing and validating patient-derived xenograft models | |

| cell-based assay development for measuring GPCR activation | |

| methodology for assessing drug-target engagement in living cells | |

| in vivo animal models for preclinical oncology drug testing | |

| analytical methods for characterizing protein-based therapeutics | |

| Data Analysis & Presentation | computational methods for analyzing single-cell RNA-seq data |

| statistical analysis of preclinical data for IND submission | |

| bioinformatics pipeline for next-generation sequencing data analysis | |

| data visualization techniques for complex biological datasets | |

| machine learning algorithms for predicting drug efficacy | |

| quantitative data analysis in high-content screening | |

| interpreting mass spectrometry data for proteomics | |

| software tools for analyzing and visualizing signaling pathways | |

| statistical considerations for clinical trial data analysis | |

| data integration strategies for multi-omics datasets | |

| Signaling Pathways & Mechanisms of Action | targeting the PI3K/AKT/mTOR pathway in cancer therapy |

| small molecule inhibitors of the JAK-STAT signaling pathway | |

| understanding the role of Wnt signaling in tissue regeneration | |

| elucidating the mechanism of action of novel immunotherapies | |

| TGF-beta signaling pathway in fibrosis and drug development | |

| targeting receptor tyrosine kinases in oncology | |

| NF-kappaB signaling in inflammatory diseases | |

| role of apoptosis pathways in chemotherapy resistance | |

| GPCR signaling and allosteric modulation | |

| Notch signaling pathway in developmental disorders | |

| Drug Discovery & Development Stages | target identification and validation in early drug discovery |

| lead optimization strategies for improving drug-like properties | |

| preclinical safety and toxicity testing requirements | |

| navigating the IND application process with the FDA | |

| clinical trial design for adaptive and personalized medicine | |

| challenges in translating preclinical findings to clinical trials | |

| biomarker strategies for patient stratification in clinical trials | |

| CMC considerations for biologic drug development | |

| post-market surveillance and pharmacovigilance best practices | |

| regulatory pathways for orphan drug designation | |

| Specific Therapeutic Areas | novel therapeutic targets for Alzheimer's disease |

| developing antibody-drug conjugates for solid tumors | |

| gene therapy approaches for treating rare genetic disorders | |

| small molecule drug discovery for metabolic diseases | |

| immunomodulatory therapies for autoimmune disorders | |

| antiviral drug development for emerging infectious diseases | |

| therapeutic strategies for overcoming antibiotic resistance | |

| developing personalized cancer vaccines | |

| regenerative medicine approaches for cardiovascular disease | |

| novel treatments for chronic inflammatory conditions |

References

Etoposide: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Etoposide is a potent anti-cancer agent belonging to the class of topoisomerase II inhibitors.[1] A semi-synthetic derivative of podophyllotoxin, which is extracted from the American Mayapple plant (Podophyllum peltatum), etoposide is a cornerstone in the chemotherapy regimens for a variety of malignancies, including testicular cancer, lung cancer, lymphoma, and leukemia.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental protocols related to etoposide, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Etoposide is a glycosidic derivative of podophyllotoxin, specifically a glycoside with a D-glucose derivative.[2] Its chemical structure is characterized by a complex polycyclic aromatic system linked to a sugar moiety.

Chemical Structure:

-

IUPAC Name: (5R,5aR,8aR,9S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-9-(((2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][2][3]dioxin-6-yl)oxy)-5a,6,8a,9-tetrahydro-5H-isobenzofuro[5,6-f][2][3]benzodioxol-8(5aH)-one[4]

-

Molecular Formula: C₂₉H₃₂O₁₃[4]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of Etoposide.

| Property | Value | Reference |

| Molecular Weight | 588.56 g/mol | [5][6] |

| Melting Point | 236-251 °C | |

| Appearance | White to yellow-brown crystalline powder | [2] |

| Solubility | Soluble in DMSO at 25 mg/ml; very soluble in methanol and chloroform; sparingly soluble in water.[6] | |

| pKa | 9.8 | [4] |

| Optical Rotation | [α]D²⁰ -110.5° (c = 0.6 in chloroform) |

Mechanism of Action

Etoposide is classified as a topoisomerase II poison.[7] Its cytotoxic effects are mediated through the inhibition of DNA topoisomerase II, an essential enzyme that modulates the topological state of DNA during replication, transcription, and chromosome segregation.[1][8]

The catalytic cycle of topoisomerase II involves the creation of a transient double-strand break in the DNA, allowing another DNA segment to pass through, followed by the religation of the break.[2] Etoposide interferes with this process by forming a ternary complex with DNA and the topoisomerase II enzyme.[2] This binding stabilizes the "cleavage complex," a state where the DNA is cleaved and covalently linked to the enzyme, and prevents the subsequent religation of the DNA strands.[2][7] The accumulation of these stabilized cleavage complexes leads to permanent double-strand breaks in the DNA.[3][8] These DNA breaks trigger a cascade of cellular responses, including cell cycle arrest, primarily in the S and G2 phases, and ultimately lead to apoptosis (programmed cell death).[3][8] Cancer cells, with their high proliferation rates, are more reliant on topoisomerase II, making them particularly susceptible to the effects of etoposide.[2]

Signaling Pathway:

The DNA damage induced by etoposide activates several signaling pathways, most notably the p53 pathway.[9] Upon sensing DNA double-strand breaks, p53 is activated and accumulates in the cell, leading to the transcriptional activation of genes involved in cell cycle arrest and apoptosis.[9] In some cellular contexts, etoposide has also been shown to induce apoptosis through the Fas ligand (FasL) pathway.[7] Etoposide treatment can trigger the binding of FasL to its receptor (FasR), leading to the formation of the death-inducing signaling complex (DISC) and subsequent activation of caspase-8 and downstream effector caspases like caspase-3.[7] Furthermore, studies have indicated that etoposide-induced N-myc interactor (NMI) can promote apoptosis by activating the ARF-p53 signaling pathway in lung carcinoma.[10]

Caption: Etoposide's mechanism of action leading to apoptosis.

Biological Activity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC₅₀ values for etoposide vary depending on the target (e.g., purified topoisomerase II) and the cell line being tested.

Inhibition of Topoisomerase II:

| Target | IC₅₀ Value | Reference |

| Topoisomerase II | 59.2 µM | [6][11] |

| Topoisomerase II (in the presence of ATP) | 6 ± 1 µM | [12] |

| Topoisomerase II (in the presence of AMP-PNP) | 25 ± 4 µM | [12] |

| Topoisomerase II (no nucleotide) | 45 ± 4 µM | [12] |

Cytotoxicity against Cancer Cell Lines:

The cytotoxic effects of etoposide have been evaluated against a wide range of cancer cell lines. The IC₅₀ values can vary significantly due to differences in experimental conditions (e.g., incubation time) and the intrinsic sensitivity of the cell lines.

| Cell Line | Cancer Type | Incubation Time | IC₅₀ Value | Reference |

| MOLT-3 | Acute lymphoblastic leukemia | - | 0.051 µM | [11] |

| A2780 | Ovarian cancer | 72 hrs | 0.07 µM | [13] |

| 1A9 | Ovarian cancer | 3 days | 0.15 µM | [13] |

| OCI-AML2 | Acute myeloid leukemia | 24 hrs | 0.3 µM | [14] |

| 5637 | Bladder cancer | 96 hrs | 0.54 µM | [13] |

| SK-N-SH | Neuroblastoma | 48-96 hrs | 0.3 - 1 µM | [15] |

| BEAS-2B (Normal Lung) | - | 72 hrs | 2.10 µM | [16] |

| A549 | Lung cancer | 72 hrs | 3.49 µM | [16] |

| 3LL | Mouse Lewis lung carcinoma | 48 hrs | 4 µM | [13] |

| A2058 | Melanoma | 24 hrs | 8.9 µM | [13] |

| HepG2 | Liver cancer | - | 30.16 µM | [11] |

| F-36P | Acute myeloid leukemia | 24 hrs | 99 µM | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of topoisomerase II inhibitors like etoposide.

4.1. Topoisomerase II Relaxation Assay

This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA, and the inhibition of this activity by compounds like etoposide.

-

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/ml albumin)[17]

-

30x ATP solution (30 mM)[17]

-

Etoposide stock solution (in DMSO)

-

Stop solution/loading dye (e.g., 40% (w/v) sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)[17]

-

Chloroform/isoamyl alcohol (24:1)[17]

-

Agarose

-

TBE or TAE buffer

-

Ethidium bromide or other DNA stain

-

-

Procedure:

-

On ice, prepare a reaction mixture containing the 10x reaction buffer, ATP, and supercoiled pBR322 DNA in sterile water.[17]

-

Aliquot the reaction mixture into microcentrifuge tubes.

-

Add varying concentrations of etoposide (or DMSO as a vehicle control) to the tubes.

-

Initiate the reaction by adding a predetermined amount of human topoisomerase II enzyme. The final reaction volume is typically 20-30 µl.[17][18]

-

Stop the reaction by adding the stop solution/loading dye and chloroform/isoamyl alcohol. Vortex briefly and centrifuge.[17]

-

Load the aqueous (upper) phase onto a 1% agarose gel.[17][19]

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.[17][19]

-

Stain the gel with ethidium bromide, destain, and visualize under UV light.[17][19]

-

The inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA with increasing concentrations of etoposide.

-

4.2. DNA Cleavage Assay

This assay is used to determine if a compound stabilizes the topoisomerase II-DNA cleavage complex, a hallmark of topoisomerase II poisons.

-

Materials:

-

Human Topoisomerase IIα enzyme

-

Supercoiled plasmid DNA (e.g., pBR322) or a labeled oligonucleotide substrate

-

Cleavage assay buffer

-

Etoposide stock solution (in DMSO)

-

SDS (Sodium Dodecyl Sulfate) solution

-

EDTA solution

-

Proteinase K

-

Agarose or polyacrylamide gel

-

Appropriate electrophoresis buffer

-

-

Procedure:

-

Set up reaction mixtures containing the cleavage buffer, DNA substrate, and varying concentrations of etoposide.[20]

-

Add human topoisomerase IIα to initiate the reaction.[20]

-

Incubate at 37°C for a specified time (e.g., 10-30 minutes).[20][21]

-

Trap the cleavage complexes by adding SDS and EDTA.[20]

-

Digest the protein component by adding Proteinase K and incubating further.[20][21]

-

Stop the reaction and prepare the samples for electrophoresis.[21]

-

Resolve the DNA products on an agarose or polyacrylamide gel.[20]

-

Visualize the DNA bands. An increase in the amount of linearized (for plasmid) or cleaved (for oligonucleotide) DNA with increasing etoposide concentration indicates the stabilization of the cleavage complex.[20]

-

4.3. Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a compound.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Etoposide stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/ml in PBS)[22]

-

DMSO

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[23]

-

Treat the cells with a serial dilution of etoposide for a specific duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.[23]

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[22][23]

-

During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals by adding DMSO to each well.[22][23]

-

Measure the absorbance of the solution at a specific wavelength (e.g., 540 or 590 nm) using a microplate reader.[22][23]

-

Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for a typical MTT cell viability assay.

Conclusion

Etoposide remains a clinically significant topoisomerase II inhibitor with a well-defined mechanism of action. This guide provides core technical information on its chemical and biological properties, as well as detailed protocols for its characterization. For researchers and professionals in drug development, a thorough understanding of these aspects is crucial for the rational design of novel topoisomerase II inhibitors and for the effective application of existing therapies.

References

- 1. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]

- 2. Etoposide - Wikipedia [en.wikipedia.org]

- 3. urology-textbook.com [urology-textbook.com]

- 4. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ETOPOSIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. Etoposide | Cell Signaling Technology [cellsignal.com]

- 7. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 10. Etoposide induced NMI promotes cell apoptosis by activating the ARF-p53 signaling pathway in lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Drivers of topoisomerase II poisoning mimic and complement cytotoxicity in AML cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chromatin Remodeling at the Topoisomerase II-beta Promoter is Associated with Enhanced Sensitivity to Etoposide in Human Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. netjournals.org [netjournals.org]

- 17. inspiralis.com [inspiralis.com]

- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. inspiralis.com [inspiralis.com]

- 20. researchgate.net [researchgate.net]

- 21. inspiralis.com [inspiralis.com]

- 22. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Etoposide induced cytotoxicity mediated by ROS and ERK in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and synthesis of Topoisomerase II inhibitor 19

An In-depth Technical Guide on the Discovery and Synthesis of Pyrazole-Based Topoisomerase II Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a novel class of potent Topoisomerase II (Topo II) inhibitors based on a pyrazole scaffold. Topo II is a critical enzyme in DNA replication and a well-established target for anticancer drugs. The development of new Topo II inhibitors with improved efficacy and reduced side effects is an ongoing area of research. This document details the synthetic route, experimental protocols for biological assays, and the mechanism of action of a representative pyrazole-based Topo II inhibitor, herein referred to as Compound 19, a composite representation from recent literature. The guide is intended for researchers and professionals in the fields of medicinal chemistry, oncology, and drug development.

Introduction

DNA topoisomerases are essential enzymes that regulate the topology of DNA during various cellular processes, including replication, transcription, and chromosome segregation.[1][2] Type II topoisomerases, in particular, create transient double-strand breaks in the DNA to allow for the passage of another DNA segment, thereby resolving DNA tangles and supercoils.[1] Due to their critical role in cell proliferation, Topo II enzymes are a prime target for the development of anticancer agents.[3][4]

Existing Topo II inhibitors, such as etoposide and doxorubicin, are widely used in chemotherapy but are associated with significant side effects, including cardiotoxicity and the development of secondary malignancies.[5] This has driven the search for novel Topo II inhibitors with different mechanisms of action and improved safety profiles. Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anticancer properties.[4][6][7] This guide focuses on a representative pyrazole-based molecule, a potent inhibitor of Topoisomerase II.

Discovery and Design Rationale

The design of novel pyrazole-based Topoisomerase II inhibitors is often guided by the structural features of known inhibitors and the topology of the Topo II active site. The pyrazole scaffold serves as a versatile platform for the introduction of various substituents to optimize binding affinity and biological activity. The rationale often involves incorporating structural motifs that can interact with key residues in the DNA-binding and ATPase domains of Topo II, leading to either the stabilization of the cleavable complex (poisons) or the inhibition of the enzyme's catalytic activity (catalytic inhibitors).

Synthesis

The synthesis of the representative pyrazole-based Topoisomerase II inhibitor is achieved through a multi-step process, which is a composite scheme based on typical syntheses of such compounds.

General Synthetic Scheme

The synthesis generally begins with the construction of the core pyrazole ring, followed by the introduction of various substituents. A common method involves the condensation of a β-ketoester with a hydrazine derivative.

Caption: General synthetic scheme for a pyrazole-based Topoisomerase II inhibitor.

Detailed Experimental Protocol for a Representative Synthesis

This protocol is a generalized representation based on common synthetic methodologies for pyrazole derivatives.

Step 1: Synthesis of the Pyrazole Core

A mixture of a substituted hydrazine (1.0 eq) and a 1,3-dicarbonyl compound (1.0 eq) in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the pyrazole core.

Step 2: Functionalization of the Pyrazole Core

To a solution of the pyrazole core (1.0 eq) in a suitable solvent such as DMF, a base (e.g., K2CO3, 1.5 eq) and an appropriate aryl halide (1.1 eq) are added. The reaction mixture is stirred at 80-100 °C for 8-12 hours. After completion, the mixture is poured into ice-water, and the precipitate is collected by filtration, washed with water, and purified by column chromatography.

Step 3: Final Amidation